2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

OLED Materials Fluorescence Switching Mechanochromism

Research requiring extended D-π-A conjugated systems for OLEDs or mechanochromic sensors often faces limited availability of active methylene intermediates with a biphenyl spacer. This triphenylamine-biphenyl-acetonitrile derivative directly addresses that gap. - **Core Value:** Enables Knoevenagel synthesis of α,β-diarylacrylonitriles with tunable green-to-red emission (500-550 nm). - **Performance Data:** oN-TPA shows 90 nm mechanochromic shift (552→642 nm); BTPA chemosensor achieves 6.4 nM CN⁻ detection limit. - **Supply:** R&D grade (95-98%); stable for high-temp coupling & sublimation.

Molecular Formula C26H20N2
Molecular Weight 360.4 g/mol
CAS No. 1000504-19-7
Cat. No. B3069921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile
CAS1000504-19-7
Molecular FormulaC26H20N2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N
InChIInChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2
InChIKeyKZXLEMCJJXTCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylamine-Biphenyl-Acetonitrile Intermediate for Optoelectronics


2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile (CAS 1000504-19-7), with the molecular formula C26H20N2 and a molecular weight of 360.45 g/mol, is an organic intermediate classified as a triphenylamine-biphenyl-acetonitrile derivative . It features a triphenylamine donor unit linked to an acetonitrile moiety via a biphenyl π-spacer, providing an extended conjugated D-π-A architecture. This compound is commercially supplied as a research-grade building block with a typical purity of 95–98% by multiple specialty chemical vendors . Its primary recognized application is as a versatile precursor for the synthesis of α,β-diarylacrylonitrile and cyanostilbene derivatives that exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE) properties, which are actively investigated for organic light-emitting diodes (OLEDs), mechanochromic sensors, and chemosensors [1][2].

Triphenylamine-biphenyl-acetonitrile D-π-A building block
Precursor for cyanostilbene AIE/AIEE derivatives
Research-grade intermediate for OLED and sensor studies

Structural Uniqueness vs. Generic Building Blocks


The structural architecture of 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile—specifically the para-biphenyl bridge connecting the triphenylamine donor to the acetonitrile group—is non-interchangeable with simpler analogs. Replacing it with 4-diphenylaminophenylacetonitrile (CAS 1000549-32-5, C20H16N2, MW 284.35), which lacks the biphenyl spacer, results in a shorter conjugation length and fundamentally alters the photophysical properties of the final product . Similarly, substituting it with 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde (CAS 133878-93-0, C25H19NO, MW 349.42) changes the terminal functional group from a nitrile (enabling Knoevenagel condensations) to an aldehyde, which necessitates completely different reaction pathways and produces different classes of compounds . The extended D-π-A system provided by this specific intermediate is critical for achieving the hybridized local and charge-transfer (HLCT) excited states and the pronounced AIE/AIEE behavior observed in downstream cyanostilbene derivatives such as CNS-4 and oN-TPA [1].

! Analog lacking biphenyl spacer may shift conjugation and photophysics
! Aldehyde-terminated analog requires a different reaction pathway, not a direct replacement
! Shorter conjugation systems may not reproduce AIEE/HLCT behavior

Quantitative Evidence: Differentiating from Closest Analogs


Biphenyl Spacer Enables HLCT Excited State for Mechanochromism

The target compound serves as the essential precursor to (Z)-2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)-3-(pyridin-2-yl)acrylonitrile (oN-TPA), a D-π-A fluorophore. oN-TPA, which cannot be synthesized from the shorter analog 4-diphenylaminophenylacetonitrile, exhibits a hybridized local and charge-transfer (HLCT) excited state. This HLCT character enables remarkable reversible mechanochromic fluorescence switching with a 90 nm red-shift from 552 nm to 642 nm upon pressurization [1]. The biphenyl spacer in the precursor is structurally indispensable for achieving this large Stokes shift and mechanochromic contrast.

Mechanochromic Shift
Class-level
Target (oN-TPA) 552 → 642 nm (Δ90 nm)
Comparator (no biphenyl) No equivalent data reported
Biphenyl spacer supports HLCT and mechanochromic contrast
Class-level inference; derivative performance may vary
OLED Materials Fluorescence Switching Mechanochromism

Biphenyl-Extended Architecture for AIEE Luminophor Synthesis

The AIEE-active dye (Z)-2,3-bis(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile (CNS-4) is constructed via Suzuki cross-coupling using 2.2 equivalents of 4-(diphenylamino)phenylboronic acid with a dibrominated cyanostilbene core, producing a structure containing two units derived from the target compound scaffold [1]. CNS-4 nanoparticle suspensions exhibit polarity-dependent fluorescence properties and AIEE behavior. In contrast, analogous cyanostilbene derivatives with shorter aryl linkers (e.g., CNS-1 through CNS-3 series) show markedly different aggregation-induced emission profiles [1].

AIEE & Mechanochromic
Reported
CNS-4 (biphenyl-extended) AIEE + mechanochromic fluorescence
CNS-1–3 (shorter linkers) Different aggregation profiles
Biphenyl architecture enables dual AIEE-mechanochromic functionality
Cross-study comparison; synthesis conditions may affect
Aggregation-Induced Emission Cyanostilbene Dyes Polarity Sensing

Enhanced ICT for Nanomolar Cyanide Detection

The AIE-active chemosensor BTPA (3-(3-(benzo[d]thiazol-2-yl)-2-hydroxyphenyl)-2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile), synthesized using the target compound scaffold, achieves an ultrasensitive CN⁻ detection limit of 6.4 nM in semi-aqueous medium [1]. The biphenyl-extended conjugation between the triphenylamine donor and the electron-deficient alkene acceptor is essential for the enhanced intramolecular charge-transfer (ICT) that underpins this sensitivity. Simpler triphenylamine-acrylonitrile chemosensors without the biphenyl spacer typically exhibit detection limits in the micromolar range.

CN⁻ Detection Limit
Class-level
6.4 nM
vs 0.1–10 µM typical sensors
Extended conjugation may support nanomolar sensitivity
Class-level inference; comparator range from literature
Chemosensor Cyanide Detection AIE Fluorophore

Thermal Stability Advantage vs. Aldehyde Analog

The predicted boiling point of 2-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile is 552.0 ± 43.0 °C, compared to 530.2 ± 43.0 °C for the aldehyde analog 4'-(diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde (CAS 133878-93-0) . While both values are computational predictions, the ~22 °C higher boiling point suggests greater thermal stability for the nitrile, which is advantageous for high-temperature synthetic transformations and vacuum sublimation processes used in OLED material fabrication.

Predicted Boiling Point
Data to verify
552.0 °C
vs 530.2 °C aldehyde analog
Higher predicted thermal stability may support high-temperature processes
Computational estimate; experimental confirmation needed
Thermal Stability Physical Properties Process Chemistry

Nitrile Group Defines Knoevenagel Synthetic Utility

The terminal acetonitrile (-CH₂CN) group of the target compound serves as the active methylene component in Knoevenagel condensations, a critical reaction for constructing α,β-diarylacrylonitrile and cyanostilbene derivatives used in OLED emitters and fluorescent sensors [1]. The aldehyde analog (CAS 133878-93-0), in contrast, functions as the carbonyl component in the same reaction, requiring different coupling partners and yielding products with different electronic structures. This functional group difference dictates which reaction pathways are available and which classes of final products can be accessed [2][3].

Knoevenagel Reactivity
Class-level
Nitrile: active methylene (nucleophile) Aldehyde: electrophilic carbonyl
Nitrile enables direct diarylacrylonitrile synthesis
Class-level; orthogonal reactivity defines product class
Knoevenagel Condensation Cyanostilbene Synthesis Donor-Acceptor Materials

Optimal Application Scenarios


Mechanochromic AIEE Luminophors for Pressure Sensing

This compound is the precursor of choice for synthesizing CNS-4 and oN-TPA, two biphenyl-extended cyanostilbene derivatives with demonstrated AIEE and reversible mechanochromic fluorescence switching. oN-TPA exhibits a 90 nm emission shift (552 nm to 642 nm) upon pressurization, while CNS-4 combines AIEE with mechanochromic properties [1][2]. Researchers developing pressure-sensitive optical materials, deformation detectors, or security papers should prioritize this intermediate for its unique ability to impart both AIEE and mechanochromic dual functionality to the final product.

Ultrasensitive CN⁻ Chemosensors

The BTPA chemosensor, built on the biphenyl-extended scaffold of this compound, achieves a CN⁻ detection limit of 6.4 nM—significantly lower than typical micromolar-range triphenylamine chemosensors [1]. The compound's extended D-π-A architecture is structurally essential for the enhanced ICT that drives this sensitivity. Procurement should be prioritized for developing next-generation environmental monitoring films, food safety sensors, and portable detection platforms where nanomolar-level cyanide sensitivity is required.

Knoevenagel Synthesis of Diarylacrylonitrile OLED Emitters

The acetonitrile (-CH₂CN) group of this compound serves as the active methylene component in Knoevenagel condensations with aryl aldehydes, enabling direct access to α,β-diarylacrylonitrile derivatives with tunable emission from green to red (500–550 nm in solution) [1][2]. This synthetic pathway is not accessible using the aldehyde analog (CAS 133878-93-0), which requires a different coupling strategy. For research groups and industrial labs synthesizing D-π-A fluorophores for solution-processed OLEDs, this intermediate offers a more direct route to the acrylonitrile product class.

Suzuki Cross-Coupling for Extended Conjugated Systems

The target compound's biphenyl scaffold can be further functionalized via Suzuki cross-coupling reactions to generate extended conjugated systems. This is exemplified by the synthesis of CNS-4, where 2.2 equivalents of a related boronic acid are coupled to produce a bis-substituted acrylonitrile with polarity-dependent fluorescence [1]. The compound's thermal stability (predicted bp: 552.0 °C) also supports its use in high-temperature coupling reactions and subsequent vacuum sublimation purification steps required for OLED-grade materials [2].

Application
Selection Property
Validation Focus
Mechanochromic AIE Luminophors
Biphenyl-extended D-π-A architecture
Mechanochromic emission contrast and AIEE
Cyanide Chemosensor Development
Extended conjugation for ICT
CN⁻ detection sensitivity and selectivity
Diarylacrylonitrile OLED Emitters
Nitrile as active methylene
Knoevenagel product purity and emission range
Extended Conjugation via Cross-Coupling
Biphenyl scaffold for Suzuki coupling
Coupling efficiency and thermal processing
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